Physicochemical Profile Differentiation via Consensus Log P and TPSA
The target compound exhibits a distinct lipophilicity profile compared to its non-brominated and regioisomeric analogs. Its Consensus Log Po/w is calculated to be 2.07, which is significantly higher than the non-brominated parent compound 1-(pyridin-2-yl)cyclobutanecarboxylic acid (Log P ~0.83 ) but lower than that of the 4-bromo regioisomer (estimated Log P ~2.4 [1]). This positions the compound in a favorable range for both membrane permeability and aqueous solubility, as indicated by its Topological Polar Surface Area (TPSA) of 50.19 Ų .
| Evidence Dimension | Consensus Log Po/w (Lipophilicity) |
|---|---|
| Target Compound Data | 2.07 |
| Comparator Or Baseline | 1-(Pyridin-2-yl)cyclobutanecarboxylic acid: ~0.83 (estimated); 1-(4-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid: ~2.4 (estimated) |
| Quantified Difference | ΔLogP = +1.24 vs. non-bromo analog; ΔLogP = -0.33 vs. 4-bromo regioisomer |
| Conditions | In silico prediction using consensus model (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
The precise Log P value of 2.07, combined with a TPSA of 50.19 Ų, indicates a balanced lipophilic-hydrophilic profile that is distinct from related analogs, potentially offering superior passive membrane permeability while maintaining solubility—a critical consideration for lead optimization in medicinal chemistry.
- [1] Kuujia. 1-(4-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid (CAS 2839157-98-9). View Source
